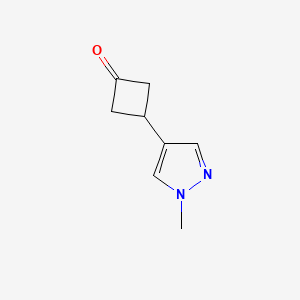
3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a chemical compound that features a cyclobutanone ring substituted with a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as column chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-1H-pyrazol-1-yl)-1-propanamine
- 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid
- 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties.
Biological Activity
3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutanone moiety substituted with a 1-methyl-1H-pyrazole ring. This unique structure may contribute to its biological activity, particularly in terms of enzyme interaction and modulation of signaling pathways.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives containing the pyrazole moiety can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential, particularly through its action on Janus kinases (JAKs). Inhibition of JAKs can suppress inflammatory signaling pathways, suggesting that this compound may be beneficial in treating autoimmune diseases and inflammatory conditions .
3. Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. For instance, compounds with similar structural features have shown cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy . The mechanism may involve the inhibition of key kinases involved in tumor growth and proliferation.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The pyrazole ring can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Signal Transduction Modulation: By affecting signaling cascades, the compound may influence cellular responses related to inflammation and tumor progression.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)cyclobutan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-10-5-7(4-9-10)6-2-8(11)3-6/h4-6H,2-3H2,1H3 |
InChI Key |
MKYDGBZUBOMOGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















